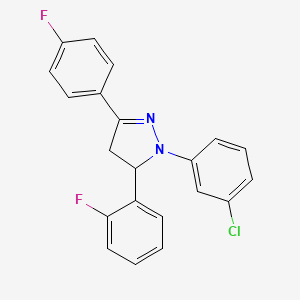
1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and synthetic versatility.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. It has been reported to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, it has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis. Furthermore, it has been reported to modulate the expression of various genes involved in inflammation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis and cell cycle arrest in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor. Furthermore, it has been reported to exhibit antiangiogenic activity by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high yield of synthesis, ease of purification, and diverse biological activities. This compound can be easily synthesized using commercially available starting materials and can be purified through simple techniques such as recrystallization or column chromatography. Additionally, its diverse biological activities make it a promising candidate for drug discovery and medicinal chemistry research.
The limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. This compound has been shown to exhibit cytotoxicity in some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, its lack of specificity may make it difficult to elucidate its precise mechanism of action and molecular targets.
Future Directions
There are several future directions for the research of 1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. These include:
1. Further investigation of its mechanism of action and molecular targets to improve its specificity and efficacy.
2. Development of derivatives and analogs with improved pharmacological properties, such as increased potency and selectivity.
3. Exploration of its potential applications in other fields, such as materials science and catalysis.
4. Investigation of its pharmacokinetic and pharmacodynamic properties in vivo to determine its suitability for clinical development.
5. Evaluation of its potential synergistic effects with other anticancer agents to improve its efficacy and reduce toxicity.
Conclusion:
This compound is a promising chemical compound with diverse biological activities and potential applications in various fields. Its synthesis can be achieved through simple methods, and it exhibits promising anticancer, anti-inflammatory, antiviral, and antimicrobial properties. However, further research is needed to elucidate its precise mechanism of action, improve its specificity and efficacy, and evaluate its pharmacokinetic and pharmacodynamic properties in vivo.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods, including the reaction of 3-chloro-4-fluoroaniline, 2-fluorobenzaldehyde, and 4-fluoroacetophenone in the presence of a base such as sodium hydride or potassium carbonate. This reaction produces the intermediate chalcone, which undergoes cyclization with hydrazine hydrate to form the target compound. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or column chromatography.
Scientific Research Applications
1-(3-chlorophenyl)-5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been reported to exhibit antiviral activity against hepatitis C virus and herpes simplex virus type 1.
properties
IUPAC Name |
2-(3-chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-15-4-3-5-17(12-15)26-21(18-6-1-2-7-19(18)24)13-20(25-26)14-8-10-16(23)11-9-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNKRWWLFZVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

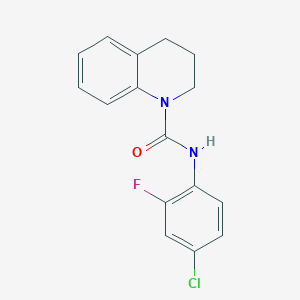
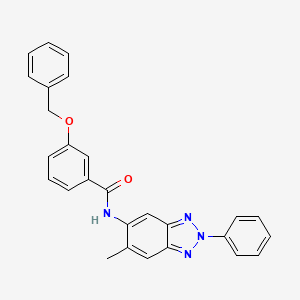
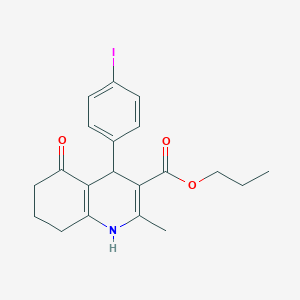

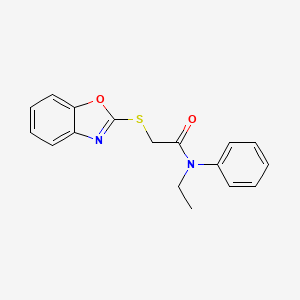
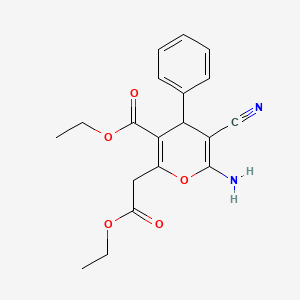
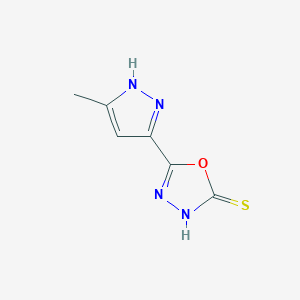
![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5152911.png)
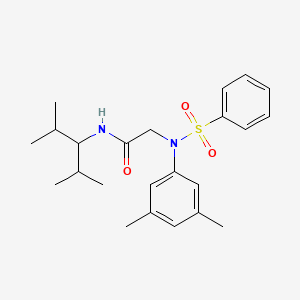
![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
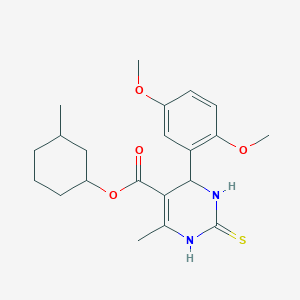
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)